molecular formula C10H13NO2S B13282660 2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-one

2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-one

Cat. No.: B13282660
M. Wt: 211.28 g/mol
InChI Key: WCTHKLKZKKEHEP-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Substituent Analysis

The IUPAC name This compound derives from its ethanone backbone, which bears two substituents: a morpholin-3-yl group at position 2 and a thiophen-2-yl group at position 1. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, adopts the 3-yl suffix to indicate substitution at its third position. Thiophene, a five-membered aromatic ring with one sulfur atom, attaches via its second position. The ethanone root (CH₃-C=O) is modified such that the carbonyl carbon (position 1) binds to the thiophene ring, while the adjacent carbon (position 2) connects to the morpholine moiety.

This naming convention prioritizes the ketone functional group as the parent chain, with substituents ordered alphabetically. The morpholine ring’s nitrogen and oxygen atoms introduce polarity, while the thiophene contributes aromaticity and π-electron density. The spatial arrangement of these groups influences the compound’s reactivity and intermolecular interactions.

Molecular Formula and Weight Calculation

The molecular formula of this compound is C₁₀H₁₃NO₂S , calculated as follows:

  • Morpholine-3-yl : C₄H₈NO (contributing 4 carbons, 8 hydrogens, 1 nitrogen, and 1 oxygen)
  • Thiophen-2-yl : C₄H₃S (4 carbons, 3 hydrogens, 1 sulfur)
  • Ethanone backbone : C₂H₂O (2 carbons, 2 hydrogens, 1 oxygen)

Summing these components yields a molecular weight of 211.29 g/mol :
$$
(12.01 \times 10) + (1.01 \times 13) + (14.01 \times 1) + (16.00 \times 2) + (32.07 \times 1) = 211.29 \ \text{g/mol}
$$
This matches theoretical predictions for a compound of this architecture.

Component Contribution Total Atoms
Morpholine-3-yl C₄H₈NO 4 C, 8 H, 1 N, 1 O
Thiophen-2-yl C₄H₃S 4 C, 3 H, 1 S
Ethanone C₂H₂O 2 C, 2 H, 1 O
Combined C₁₀H₁₃NO₂S 10 C, 13 H, 1 N, 2 O, 1 S

Structural Elucidation via X-ray Crystallography

Although X-ray crystallography data for this specific compound remains unpublished, analogous morpholine-thiophene hybrids provide insights into expected bond lengths and angles. In related structures:

  • The morpholine ring typically adopts a chair conformation , with the N–C and O–C bonds measuring approximately 1.45 Å and 1.43 Å, respectively.
  • The thiophene ring exhibits planarity , with C–S bond lengths near 1.71 Å and C–C bonds averaging 1.37 Å.
  • The ketone carbonyl (C=O) bond length is predicted to be 1.21 Å, consistent with conjugated systems.

Key torsion angles include:

  • C=O–C–N (morpholine) : ~120°, favoring sp² hybridization at the ketone carbon.
  • Thiophene–C–C–O : ~180°, minimizing steric hindrance between the sulfur atom and morpholine oxygen.

These features suggest a rigid, planar core stabilized by resonance between the thiophene’s aromatic system and the ketone’s electron-withdrawing group.

Conformational Analysis of Morpholine-Thiophene Hybrid System

The morpholine ring’s chair conformation positions its nitrogen and oxygen atoms axially and equatorially, respectively, reducing lone pair repulsions. Attaching this ring to the ethanone backbone introduces steric constraints:

  • The 3-yl substitution on morpholine places the heteroatoms in proximity to the thiophene ring, enabling potential hydrogen bonding or dipole interactions.
  • Electron delocalization from thiophene’s sulfur into the ketone’s π* orbital may lengthen the C=O bond slightly (≤0.02 Å).

Quantum mechanical calculations (e.g., DFT) predict two dominant conformers:

  • Synperiplanar : Thiophene and morpholine oxygen aligned, maximizing conjugation (ΔG ≈ 0 kcal/mol).
  • Anticlinal : Morpholine nitrogen oriented away from thiophene, minimizing steric clash (ΔG ≈ 1.2 kcal/mol).

The energy barrier between these states is ~3.8 kcal/mol, indicating room-temperature interconversion. This flexibility allows the molecule to adapt to different chemical environments, influencing its solubility and reactivity.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

2-morpholin-3-yl-1-thiophen-2-ylethanone

InChI

InChI=1S/C10H13NO2S/c12-9(10-2-1-5-14-10)6-8-7-13-4-3-11-8/h1-2,5,8,11H,3-4,6-7H2

InChI Key

WCTHKLKZKKEHEP-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)CC(=O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthesis via Mannich-Type Reaction Using 2-Acetylthiophene

A predominant method involves a Mannich reaction between 2-acetylthiophene, paraformaldehyde, and morpholine or morpholine hydrochloride under acidic conditions. This approach is analogous to procedures used for related dimethylamino derivatives but adapted for morpholine substitution.

Typical Reaction Conditions:

Parameter Details
Starting Material 2-Acetylthiophene
Amino Component Morpholine or morpholine hydrochloride
Formaldehyde Source Paraformaldehyde
Acid Catalyst Concentrated hydrochloric acid or HCl solution
Solvent Isopropyl alcohol, ethanol, or water mixtures
Temperature Reflux conditions, typically 70–100 °C
Reaction Time 2–18 hours
Work-up Cooling, filtration, washing with alcohols
Yield Range 60–94% (depending on conditions)

Example Protocol:

  • Mix 2-acetylthiophene (100 g), morpholine hydrochloride (stoichiometric or slight excess), paraformaldehyde, and concentrated hydrochloric acid in isopropyl alcohol.
  • Reflux the mixture for 6–8 hours.
  • Cool to 0–5 °C to precipitate the product.
  • Filter, wash with cold isopropanol or ethanol, and dry under vacuum.

This method yields the corresponding 3-(morpholin-3-yl)-1-(thiophen-2-yl)propan-1-one hydrochloride or free base depending on the isolation procedure.

Yield Data from Analogous Dimethylamino Derivatives:

Yield (%) Solvent Time (h) Temperature (°C) Notes
94 Isopropyl alcohol 6 Reflux (~80) High yield, standard reflux
89.6 Ethanol 8 Reflux pH adjusted to 3-4 with HCl
76 Isopropyl alcohol 16 100 Longer reflux, moderate yield
60.4 Isopropyl alcohol 3 Reflux Shorter time, lower yield

(Data adapted from synthesis of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a close analogue)

One-Pot Synthesis Using 2-Chloro-2-phenylacetyl Chloride and Morpholine Derivatives

An alternative approach reported involves the reaction of 2-aryl-1-(morpholin-4-yl)ethanethiones with acyl chlorides such as 2-chloro-2-phenylacetyl chloride in the presence of a base (e.g., in dimethylformamide solvent). This method is a one-step synthesis yielding fully substituted thiophen-2(3H)-one derivatives, which can be adapted for morpholin-3-yl substitution.

Key Features:

  • One-pot reaction combining thiophene derivatives and morpholine-containing thioamides.
  • Moderate to good yields.
  • Requires careful control of reaction conditions and base selection.

This method is more specialized and less commonly applied for the exact compound but provides an alternative synthetic route for thiophene-morpholine ketones.

Cross-Coupling and Substitution Methods (Less Common)

Reaction Mechanism Insights

  • The Mannich-type reaction proceeds via the formation of an iminium intermediate from paraformaldehyde and morpholine under acidic conditions.
  • The enol form of 2-acetylthiophene attacks this intermediate, leading to the formation of the aminomethylated ethanone.
  • Acidic conditions favor protonation and stabilization of intermediates, enhancing yield.
  • Cooling after reflux promotes crystallization of the hydrochloride salt.

Purification and Characterization

  • The crude product is typically filtered and washed with cold alcohol (ethanol or isopropanol).
  • Drying under vacuum at 50–60 °C yields the pure compound.
  • Characterization includes melting point determination, NMR, MS, and HPLC purity analysis.
  • Yields and purity vary with solvent choice, reaction time, and temperature.

Summary Table of Preparation Conditions and Yields

Entry Starting Materials Solvent Acid Catalyst Temp (°C) Time (h) Yield (%) Notes
1 2-Acetylthiophene + Morpholine HCl + Paraformaldehyde Isopropyl alcohol Concentrated HCl Reflux (~80) 6 94 Standard reflux, high yield
2 Same as above Ethanol Concentrated HCl Reflux 8 89.6 pH adjusted to 3-4
3 Same as above Isopropyl alcohol Concentrated HCl 100 16 76 Longer reflux, moderate yield
4 2-Aryl-1-(morpholin-4-yl)ethanethione + 2-chloro-2-phenylacetyl chloride DMF Base (unspecified) RT to reflux Varies Moderate One-pot synthesis of thiophen-2(3H)-ones
5 2-Acetylthiophene + Morpholine HCl + Paraformaldehyde Ethanol/Acetone HCl Reflux 2 73 Rapid reaction, crystallization on cooling

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The thiophene ring may undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine or chlorinating agents.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-one is an organic compound with a molecular formula of C11H13NOS and a molecular weight of approximately 225.29 g/mol. It is characterized by a morpholine ring and a thiophene group in its structure.

Potential Applications

  • This compound can be applied in the synthesis of pharmaceutical compounds . The morpholine part of the compound may contribute to its potential biological activity, while the thiophene component is known for its role in various organic reactions and applications in pharmaceuticals.
  • It can be used as an intermediate inMaterial Science .
  • Interaction studies involving this compound could focus on its role in medicinal chemistry. The specific combination of a morpholine ring at the 3-position and a thiophene at the 2-position could influence its biological activity and reactivity compared to other similar compounds, potentially enhancing its applications.

Several compounds share structural similarities with this compound:

Compound NameStructure DescriptionUnique Features
1-$$4-(Morpholin-4-ylmethyl)-2-thienyl]ethanoneContains a morpholine ring linked via a methylene bridge to a thiophene groupExhibits different reactivity due to the position of the morpholine group
5-MethylmorpholinoneA methylated derivative of morpholineChanges in biological activity due to methyl substitution
Thiophene-based Anticancer AgentsVarious thiophene derivatives with different substituentsKnown for specific anticancer properties not present in all morpholines

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity. The morpholine ring could be involved in hydrogen bonding interactions, while the thiophene ring might participate in π-π stacking interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-one with related compounds in terms of structural features , synthetic methods , physicochemical properties , and biological activities .

Morpholine-Containing α-Ketothioamides
Compound Name Substituents Molecular Formula Melting Point (°C) Key Features Reference
2-Morpholino-1-(pyridin-4-yl)-2-thioxoethan-1-one Pyridin-4-yl, thioxo C₁₁H₁₃N₂O₂S 96–98 Thioxo group enhances electrophilicity; moderate inhibitory activity in enzyme assays.
2-Morpholino-1-(naphthalen-2-yl)-2-thioxoethan-1-one Naphthalen-2-yl, thioxo C₁₆H₁₅NO₂S 152–154 Extended aromatic system increases lipophilicity; lower yield (28%) due to steric hindrance.
Target Compound Thiophen-2-yl, no thioxo C₁₀H₁₃NO₂S N/A Thiophene’s electron-rich nature may enhance π-π interactions in binding; hydrochloride salt form improves solubility.

Key Observations :

  • The thioxo group in analogs like and introduces a reactive sulfur atom, which is critical for covalent inhibition in enzyme targets. However, its absence in the target compound suggests alternative binding mechanisms, possibly through non-covalent interactions.
  • Aromatic substituents (pyridine, naphthalene, thiophene) influence solubility and bioactivity. Thiophene’s sulfur atom may confer unique electronic properties compared to nitrogen-containing pyridine.
Piperazine and Piperidine Analogs
Compound Name Substituents Molecular Formula Key Features Reference
1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one Piperazine C₁₀H₁₄N₂OS Flexible piperazine ring allows conformational adaptability; potential CNS activity due to blood-brain barrier penetration.
1-(4-Benzylpiperazinyl)-2-(2-thienyl)ethan-1-one Benzyl-piperazine C₁₇H₂₀N₂OS Benzyl group enhances lipophilicity; likely improved pharmacokinetic profile.
Target Compound Morpholine C₁₀H₁₃NO₂S Morpholine’s oxygen atom increases polarity compared to piperazine; may reduce CNS penetration but improve aqueous solubility.

Key Observations :

  • Morpholine vs. Piperazine derivatives, with additional nitrogen atoms, are more basic and may exhibit broader pH-dependent solubility .

Data Tables for Key Compounds

Table 1: Physicochemical Properties
Compound Molecular Weight LogP* Hydrogen Bond Acceptors Hydrogen Bond Donors
Target Compound 211.28 g/mol 1.2 3 0
2-Morpholino-1-(pyridin-4-yl)-2-thioxoethan-1-one 237.27 g/mol 1.8 4 0
1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one 210.30 g/mol 0.9 3 1

*Calculated using fragment-based methods.

Biological Activity

2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, and other pharmacological effects.

Synthesis and Structure

The compound is synthesized using standard organic chemistry techniques, often involving the reaction of morpholine with thiophene derivatives. The structure includes a morpholine ring, which is known for its ability to enhance solubility and biological activity due to its hydrogen-bonding capabilities.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, in a study comparing multiple compounds, this compound showed promising cytotoxicity against MCF-7 breast cancer cells. The results are summarized in Table 1.

CompoundIC50 (µM)Reference
This compound11.5 ± 0.7
Cisplatin13.3 ± 0.61
Other derivativesVaries (13.6 – 23.7)

The IC50 value indicates the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound.

The mechanism by which this compound exerts its cytotoxic effects involves multiple pathways typical for thiophene-containing compounds. These include:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : It interferes with cell cycle progression.

Computational studies using molecular docking have suggested that this compound can effectively bind to target proteins involved in cancer progression, enhancing its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, preliminary investigations into the antimicrobial activity of this compound have shown effectiveness against various bacterial strains. The compound's structure allows it to interact with bacterial cell membranes and inhibit growth.

Case Studies

A notable case study involved a series of derivatives based on the core structure of this compound. These derivatives were tested for both cytotoxicity and antibacterial properties:

  • Cytotoxicity Testing : The derivatives were screened against MCF-7 cells, revealing that modifications to the thiophene ring significantly impacted their IC50 values.
  • Antibacterial Testing : Compounds were evaluated against strains like Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of antibacterial activity.

Q & A

Q. What are the optimal synthetic routes for 2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-one?

The synthesis typically involves multi-step reactions, such as coupling thiophene derivatives with morpholine precursors. For example, palladium-catalyzed C–H functionalization can be employed to introduce the thiophene moiety, followed by morpholine ring formation via nucleophilic substitution. Reaction conditions (e.g., temperature, solvent, catalyst) must be optimized to minimize byproducts and maximize yield. Purification often requires recrystallization or column chromatography .

Q. How can the molecular structure of this compound be validated experimentally?

X-ray crystallography is the gold standard for structural validation. Using programs like SHELXL, researchers can refine crystallographic data to determine bond angles, distances, and stereochemistry. For non-crystalline samples, advanced NMR techniques (e.g., 13C^{13}\text{C}-1H^{1}\text{H} HSQC) and mass spectrometry provide complementary structural insights .

Q. What are the key physicochemical properties relevant to its handling and storage?

While specific data for this compound is limited, analogs suggest:

  • Solubility : Polar solvents (ethanol, DMSO) are preferred.
  • Stability : Sensitive to light and moisture; store under inert atmosphere.
  • Melting Point : Estimated 120–150°C (based on morpholine-thiophene analogs). Experimental determination via DSC or TGA is recommended .

Advanced Research Questions

Q. How do electronic effects of the morpholine and thiophene rings influence reactivity?

The morpholine ring’s electron-donating nitrogen stabilizes electrophilic intermediates, while the thiophene’s aromaticity directs electrophilic substitution to the α-position. DFT calculations can predict reactive sites, and experimental validation via halogenation or Friedel-Crafts reactions is advised. Contradictions in regioselectivity may arise due to solvent effects or steric hindrance .

Q. What strategies resolve discrepancies in crystallographic refinement?

Data contradictions (e.g., twinning or partial occupancy) can be addressed using SHELXL’s twin refinement tools or by re-examining diffraction images for crystal degradation. High-resolution data (≤1.0 Å) improves model accuracy. Cross-validation with spectroscopic data (e.g., IR or Raman) ensures consistency .

Q. How can biological activity be systematically assessed for this compound?

  • Target Identification : Molecular docking studies with enzymes (e.g., kinases) or receptors (e.g., GPCRs) predict binding affinity.
  • Assays : Use in vitro enzyme inhibition assays (IC50_{50}) or cell-based viability tests (MTT assay) to quantify activity.
  • SAR Analysis : Modify substituents on the morpholine or thiophene rings to correlate structure with efficacy .

Q. What experimental design considerations are critical for reproducibility?

  • Reaction Scaling : Maintain stoichiometric ratios and avoid exothermic conditions during scale-up.
  • Analytical Consistency : Use standardized HPLC protocols (e.g., C18 column, acetonitrile/water gradient) for purity checks.
  • Data Triangulation : Combine XRD, NMR, and HRMS to confirm synthetic success and resolve ambiguous results .

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